molecular formula C11H22N2O3 B2852383 (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 1186497-83-5

(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No. B2852383
M. Wt: 230.308
InChI Key: PCVMBAOWKUKBRU-QMMMGPOBSA-N
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Description

The compound is a derivative of oxazolidine, which is a five-membered ring compound containing nitrogen and oxygen . The “tert-Butyl” and “aminomethyl” groups are substituents on the oxazolidine ring. The “S-” prefix indicates the stereochemistry of the compound, referring to the spatial arrangement of the atoms.


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxazolidines are typically synthesized through cyclization reactions involving a suitable amino alcohol . The tert-butyl group could potentially be introduced through a substitution reaction.


Chemical Reactions Analysis

Oxazolidines can participate in a variety of chemical reactions, often serving as intermediates in organic synthesis . The reactivity of this specific compound would depend on the nature of the substituents and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Oxazolidines are generally stable compounds, but the presence of the tert-butyl and aminomethyl groups could influence properties like solubility, melting point, and stability.

Future Directions

The future directions for research would depend on the potential applications of this compound. Oxazolidines and their derivatives are an active area of research in organic chemistry, with potential applications in pharmaceuticals and materials science .

properties

IUPAC Name

tert-butyl (4S)-4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7,12H2,1-5H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVMBAOWKUKBRU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate

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